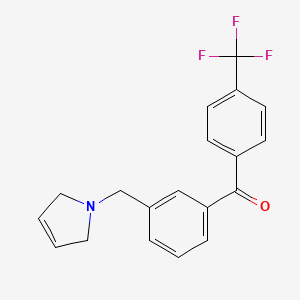

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

描述

属性

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-8-6-15(7-9-17)18(24)16-5-3-4-14(12-16)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNDQECJRXXWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643497 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-32-1 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

It is known that compounds with similar structures, such as indole and pyrrolopyrazine derivatives, can interact with multiple receptors and exhibit various biological activities.

生物活性

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone , identified by CAS number 898764-46-0, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 331.33 g/mol . The structure features a trifluoromethyl group, which is known to enhance the pharmacokinetic and pharmacodynamic properties of organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.33 g/mol |

| CAS Number | 898764-46-0 |

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group significantly contributes to this activity by increasing lipophilicity and altering membrane permeability.

In a comparative study involving several derivatives, compounds with similar structural motifs demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 µg/mL to 2 µg/mL against MRSA strains . The specific compound under review could potentially exhibit similar or enhanced activity due to its structural characteristics.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzyme Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of trifluoromethyl-containing compounds can disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted phenyl derivatives. The results indicated that compounds with stronger electron-withdrawing groups exhibited lower MIC values against tested bacterial strains, suggesting a direct correlation between structural modifications and biological activity .

- Pharmacokinetic Studies : In vivo studies have shown that similar compounds demonstrate favorable pharmacokinetic profiles, including enhanced bioavailability and prolonged half-lives in biological systems. This suggests that this compound may also exhibit beneficial pharmacokinetic properties .

科学研究应用

Compounds containing pyrrole rings have been associated with various pharmacological activities. The presence of the trifluoromethyl group further enhances these properties. Some notable biological activities include:

- Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains.

- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from damage.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development, particularly in creating new anticancer agents or antimicrobial drugs. Its ability to interact with biological targets can lead to the discovery of novel therapeutic applications.

Material Science

Due to its chemical stability and reactivity, this compound can be utilized in the development of advanced materials, including polymers and coatings that require specific chemical properties.

Chemical Biology

Research involving this compound can provide insights into its interactions at the molecular level with proteins or enzymes, aiding in understanding disease mechanisms and drug design.

Case Studies

- Anticancer Research : A study demonstrated that similar pyrrole derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved mitochondrial dysfunction and activation of caspases .

- Antimicrobial Activity : Research indicated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for developing new antibiotics .

- Neuroprotective Studies : Investigations into pyrrole-based compounds revealed protective effects against oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

准备方法

Preparation of Pyrrole-Substituted Benzyl Intermediate

- The 2,5-dihydro-1H-pyrrole ring can be synthesized via classical Paal-Knorr synthesis starting from 1,4-dicarbonyl compounds.

- The pyrrole nitrogen is then alkylated with a benzyl halide or benzaldehyde derivative to introduce the methylene linker to the phenyl ring.

- Alternatively, direct Friedel-Crafts alkylation can be employed to attach the benzyl group to the pyrrole ring under Lewis acid catalysis.

Preparation of Trifluoromethyl-Substituted Benzoyl Chloride

- The trifluoromethyl group is introduced on the benzoyl chloride precursor via electrophilic trifluoromethylation or by using commercially available trifluoromethyl-substituted benzoic acids converted to acid chlorides.

- Conversion to benzoyl chloride is typically achieved by reaction with thionyl chloride or oxalyl chloride under anhydrous conditions.

Coupling Reaction to Form the Target Benzophenone

- The key step involves the reaction of the pyrrole-substituted benzyl intermediate (often as a benzylamine or benzyl alcohol derivative) with the trifluoromethyl-substituted benzoyl chloride.

- This reaction is conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl formed and promote nucleophilic acyl substitution.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to ambient temperatures to control reactivity and yield.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Pyrrole ring synthesis | Paal-Knorr synthesis from 1,4-dicarbonyls | 70-85 | Requires inert atmosphere |

| Benzylation of pyrrole | Friedel-Crafts alkylation, Lewis acid catalyst | 60-80 | Control of regioselectivity important |

| Preparation of benzoyl chloride | Thionyl chloride, reflux, anhydrous solvent | 90-95 | Commercially available alternatives exist |

| Coupling reaction | Pyrrole-benzyl + trifluoromethyl benzoyl chloride, base, DCM/THF, 0-25°C | 65-85 | Base choice affects yield and purity |

Research Findings and Optimization Notes

- The presence of the trifluoromethyl group enhances the electrophilicity of the benzoyl chloride, facilitating the coupling reaction.

- The pyrrole nitrogen’s nucleophilicity can be modulated by protecting groups if side reactions occur.

- Reaction temperature control is critical to minimize side reactions such as over-acylation or polymerization of pyrrole derivatives.

- Use of dry, oxygen-free conditions improves yield and reproducibility due to the sensitivity of pyrrole rings to oxidation.

- Alternative synthetic routes explored include direct carbonylative cross-coupling catalyzed by transition metals (e.g., ruthenium), but these are less common for this specific compound.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrole ring formation | Paal-Knorr synthesis | 1,4-dicarbonyl compounds, acid catalyst | High yield, well-established | Requires careful control of conditions |

| Benzyl group attachment | Friedel-Crafts alkylation | Pyrrole, benzyl halide, Lewis acid | Direct, efficient | Possible regioisomer formation |

| Trifluoromethyl benzoyl chloride | Conversion of trifluoromethyl benzoic acid to acid chloride | Thionyl chloride, reflux, dry solvent | High purity acid chloride | Handling of corrosive reagents |

| Coupling to form benzophenone | Nucleophilic acyl substitution | Pyrrole-benzyl intermediate, base, DCM | Straightforward, good yields | Sensitive to moisture and temperature |

常见问题

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step routes involving Friedel-Crafts acylation or Suzuki-Miyaura coupling to assemble the biphenyl methanone core. A critical intermediate is the dihydro-pyrrole-substituted benzyl chloride, which undergoes nucleophilic substitution with the ketone precursor. For example, analogous syntheses of fluorinated methanones involve refluxing intermediates in aqueous or alcoholic media, followed by recrystallization (e.g., methanol) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the dihydro-pyrrole methyl group (δ ~2.2–2.5 ppm for CH3) and trifluoromethyl phenyl signals (δ ~7.5–7.6 ppm for aromatic protons) .

- IR spectroscopy : To identify the carbonyl stretch (C=O, ~1685 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., [M+1]+ peaks) .

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates for the dihydro-pyrrole moiety .

- Catalyst use : Lewis acids like AlCl3 improve acylation efficiency in Friedel-Crafts steps .

- Temperature control : Reflux conditions (e.g., 1–2 hours) balance reaction completion and side-product minimization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) studies can model the electron-withdrawing effects of the trifluoromethyl group and the conjugation between the dihydro-pyrrole and methanone moieties. For example, Mulliken charge analysis reveals charge distribution at the carbonyl oxygen, influencing nucleophilic attack sites. Such studies guide synthetic modifications to enhance stability or reactivity .

Q. What strategies resolve contradictions between experimental spectral data and proposed structures?

Discrepancies in NMR or IR data may arise from unexpected tautomerism or crystal packing effects. Mitigation steps include:

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

The -CF3 group induces strong electron-withdrawing effects, polarizing the methanone carbonyl and increasing electrophilicity. Steric hindrance from the trifluoromethyl moiety can also impede π-stacking in crystal structures. Comparative studies with non-fluorinated analogs (e.g., replacing -CF3 with -CH3) reveal these effects via Hammett substituent constants .

Q. What intermolecular interactions dominate in the crystal lattice?

X-ray diffraction data for related methanones show C-H···O and C-H···F hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons. Van der Waals interactions between trifluoromethyl groups and phenyl rings further stabilize the lattice .

Q. How can synthetic byproducts be identified and minimized?

Byproducts often arise from incomplete substitution at the benzyl position or oxidation of the dihydro-pyrrole ring. LC-MS and GC-MS are critical for identifying impurities. Adjusting stoichiometry (e.g., excess dihydro-pyrrole reagent) and inert atmosphere conditions reduce side reactions .

Methodological Guidelines

Designing a multi-step synthesis protocol

- Step 1 : Synthesize the 4-(trifluoromethyl)phenyl methanone core via Friedel-Crafts acylation using AlCl3 catalysis .

- Step 2 : Introduce the dihydro-pyrrole moiety via nucleophilic substitution of a benzyl chloride intermediate .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc) and validate purity with HPLC .

Evaluating pharmaceutical potential

- Bioactivity assays : Test inhibition of enzymes (e.g., kinases) influenced by the trifluoromethyl group’s electronegativity .

- Metabolic stability : Use in vitro liver microsome models to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。